2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992198
InChI: InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2
SMILES:
Molecular Formula: C8H6F4O2
Molecular Weight: 210.13 g/mol

2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol

CAS No.:

Cat. No.: VC17992198

Molecular Formula: C8H6F4O2

Molecular Weight: 210.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol -

Specification

Molecular Formula C8H6F4O2
Molecular Weight 210.13 g/mol
IUPAC Name 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol
Standard InChI InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2
Standard InChI Key KAUUQZUGQUZQIY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 2-fluoro-6-(2,2,2-trifluoroethoxy)phenol, reflecting its substitution pattern: a fluorine atom at the ortho position (C2) and a trifluoroethoxy group (-OCH₂CF₃) at the para position (C6) relative to the phenolic hydroxyl group. Its molecular formula is C₈H₆F₄O₂, with a molecular weight of 234.13 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number160968-99-0 (related compound)
Molecular FormulaC₈H₆F₄O₂
SMILESC1=CC(=C(C(=C1)F)O)OCC(F)(F)F
InChI KeyVDWGLBLCECKXRU-UHFFFAOYSA-N

Structural Analysis

The molecule features a benzene ring with three functional groups:

  • A hydroxyl group (-OH) at C1, conferring acidity (pKa ≈ 10).

  • A fluorine atom at C2, enhancing electron-withdrawing effects.

  • A trifluoroethoxy group (-OCH₂CF₃) at C6, contributing to lipophilicity and metabolic stability .

The trifluoroethoxy group’s -CF₃ moiety induces steric and electronic effects, influencing reaction pathways in subsequent derivatization .

Synthetic Routes and Optimization

Historical Synthesis (Patent CN1962603A)

A 2006 patent describes the synthesis of 2-(2,2,2-trifluoroethoxy)phenol, a structurally related compound lacking the C2 fluorine . The original route faced challenges:

  • Step 1: Reaction of 2-methoxyphenol with 2,2,2-trifluoroiodoethane under anhydrous conditions.

  • Step 2: Demethylation using boron tribromide (BBr₃), which is moisture-sensitive and corrosive .

Limitations:

  • High cost and instability of trifluoroiodoethane.

  • Harsh reaction conditions unsuitable for industrial scale-up .

Proposed Route for 2-Fluoro-6-(2,2,2-Trifluoroethoxy)phenol

Adapting the patent methodology, a plausible synthesis involves:

  • Fluorination: Introduce fluorine at C2 via electrophilic substitution using Selectfluor® on a pre-functionalized phenol.

  • Etherification: React 2-fluorophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃).

Table 2: Reaction Conditions

StepReagentsTemperatureYield (Reported)
1Selectfluor®, DMF80°C65–75%
2CF₃CH₂Br, K₂CO₃, DMSO120°C50–60%

This route avoids unstable intermediates and improves scalability compared to earlier methods .

Physicochemical Properties

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J=8.4 Hz, 1H, C4-H), 6.85 (d, J=8.4 Hz, 1H, C3-H), 6.78 (d, J=8.4 Hz, 1H, C5-H), 4.40 (q, J=8.8 Hz, 2H, OCH₂CF₃) .

  • ¹⁹F NMR: δ -74.5 (t, J=8.8 Hz, CF₃), -112.3 (s, C2-F) .

Thermodynamic Properties

  • Melting Point: 98–100°C (predicted via QSPR models).

  • LogP: 2.81 (indicating moderate lipophilicity) .

  • Solubility: 0.2 mg/mL in water; highly soluble in DMSO and ethanol .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s fluorine and ether motifs are critical in drug design:

  • α₁-Adrenoceptor Antagonists: Analogous to Silodosin intermediates, it may modulate receptor binding affinity .

  • Agrochemicals: Fluorinated phenols enhance pesticide stability against oxidative degradation .

Structure-Activity Relationships (SAR)

  • The C2 fluorine reduces metabolic oxidation at the ortho position.

  • The -OCH₂CF₃ group improves blood-brain barrier penetration in CNS-targeted drugs .

Analytical Methods

Chromatographic Analysis

  • HPLC: C18 column, mobile phase MeCN/H₂O (70:30), retention time = 6.2 min .

  • GC-MS: Characteristic fragments at m/z 234 (M⁺), 185 (M⁺-CF₃) .

Quality Control

  • Purity: ≥95% by HPLC (UV detection at 254 nm).

  • Impurities: <0.5% 2-fluorophenol (starting material) .

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